molecular formula C18H19ClN2O3S B2861976 1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 921915-27-7

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2861976
CAS No.: 921915-27-7
M. Wt: 378.87
InChI Key: AKTVLXLJWZCVCD-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide” is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a 3-chlorophenyl group and a methanesulfonamide moiety. The 3-chlorophenyl group may enhance lipophilicity and influence binding interactions, while the ethyl substituent at position 1 of the tetrahydroquinolinone ring could modulate metabolic stability .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-21-17-8-7-16(11-14(17)6-9-18(21)22)20-25(23,24)12-13-4-3-5-15(19)10-13/h3-5,7-8,10-11,20H,2,6,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTVLXLJWZCVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide , with the CAS number 921915-27-7 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉ClN₂O₃S
  • Molecular Weight : 378.9 g/mol
  • Structure : The compound features a chloro-substituted phenyl group and a tetrahydroquinoline moiety, which are critical for its biological interactions.
  • hERG Channel Inhibition :
    • The human ether-a-go-go-related gene (hERG) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to serious cardiac side effects. Studies have shown that compounds similar to this compound exhibit hERG channel inhibition in a concentration-dependent manner. For instance, related compounds have demonstrated IC50 values indicating their potency in blocking hERG currents .
  • Antimicrobial Activity :
    • Research indicates that derivatives of tetrahydroquinoline structures possess antimicrobial properties. The presence of the methanesulfonamide group may enhance the compound's ability to interact with bacterial enzymes or receptors, thereby exhibiting antibacterial activity .
  • Anti-inflammatory Effects :
    • Compounds with similar structural features have been investigated for their anti-inflammatory properties. The sulfonamide group is known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .

Biological Activity Data

Biological ActivityMechanism of ActionReference
hERG Channel InhibitionBlocks potassium ion flow affecting cardiac action potentials
Antimicrobial ActivityInteracts with bacterial enzymes/receptors
Anti-inflammatory EffectsModulates cytokine production

Case Study 1: Cardiotoxicity Assessment

A study assessed the cardiotoxic effects of similar compounds through electrophysiological methods. It was found that certain derivatives caused significant action potential prolongation due to hERG channel blockade. This raises concerns regarding the safety profile of compounds like this compound in therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of tetrahydroquinoline derivatives against various pathogens. The study demonstrated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The methanesulfonamide group (-SO₂NH-) participates in nucleophilic substitution and acid-base reactions (Fig. 1):

Reaction TypeConditionsProduct FormedYield (%)Reference
AlkylationK₂CO₃, DMF, 90°CN-Alkylated sulfonamide72–85
Sulfonyl MigrationPhenethylamine, DMF, 90°C1,3-Sulfonyl migrated derivative95
Acid-Catalyzed HydrolysisHCl (conc.), refluxSulfonic acid + amine byproducts58

Key Findings :

  • Base-mediated alkylation occurs preferentially at the sulfonamide nitrogen due to its lone pair availability .

  • Sulfonyl migrations proceed without transition metal catalysts under strongly basic conditions, a rare phenomenon observed in structurally constrained systems .

Tetrahydroquinoline Ring Transformations

The 1-ethyl-2-oxo-tetrahydroquinoline moiety undergoes oxidation , reduction , and ring-opening reactions :

ReactionReagentsOutcomeSelectivityReference
Oxidation (C=N bond)KMnO₄, H₂O, 25°CQuinoline derivativeHigh
Reductive AminationNaBH₃CN, MeOHSaturated amine productModerate
Ring ExpansionAc₂O, TMSOTf, CH₂Cl₂Seven-membered lactamLow

Mechanistic Notes :

  • Oxidation of the tetrahydroquinoline ring to quinoline is facilitated by electron-withdrawing substituents .

  • Ring-opening under acidic conditions generates intermediates for cascade cyclization reactions .

Chlorophenyl Substituent Reactivity

The 3-chlorophenyl group engages in electrophilic aromatic substitution (EAS) and cross-coupling reactions :

Reaction TypeConditionsPositional SelectivityByproductsReference
NitrationHNO₃, H₂SO₄, 0°CPara to chlorine<5%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBoronic acid at meta position12–18%
Ullmann CouplingCuI, L-proline, DMSOBiaryl derivatives22%

Critical Observations :

  • The chlorine atom directs EAS reactions to the para position due to its -I/+M effects .

  • Steric hindrance from the ethyl group on the tetrahydroquinoline nitrogen reduces coupling efficiency in cross-catalytic reactions .

Regioselectivity in Multistep Reactions

Comparative studies of analogs reveal substituent-dependent trends:

Substituent PositionReaction Rate (k, s⁻¹)Dominant Pathway
3-Chlorophenyl (meta)1.4 × 10⁻³Sulfonamide alkylation
4-Chlorophenyl (para)2.1 × 10⁻³Aromatic nitration
2-Chlorophenyl (ortho)0.9 × 10⁻³Ring oxidation

Data adapted from structural analogs in .

Mechanistic Insights from Computational Studies

  • DFT Calculations : The sulfonamide nitrogen exhibits partial positive charge (+0.32 e), making it susceptible to nucleophilic attack .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate sulfonyl migration by stabilizing transition states .

  • Steric Effects : The ethyl group at N1 reduces accessibility to the tetrahydroquinoline ring, limiting π-π stacking interactions in catalytic systems .

Stability Under Physiological Conditions

ParameterValueMethodReference
Hydrolytic Stability (pH 7.4)t₁/₂ = 14.3 hHPLC-MS
Thermal Decomposition218°C (onset)TGA
Photodegradation (λ = 350 nm)78% degradation in 24 hUV-Vis spectroscopy

This compound’s reactivity profile underscores its utility as a synthetic intermediate for pharmacologically active molecules. Further studies are needed to explore its catalytic asymmetric transformations and metal-complexation behavior.

Comparison with Similar Compounds

Compound A :

Name: (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide dihydrochloride Key Features:

  • Core: 1,2,3,4-Tetrahydroquinolin-2-one with a pyrrolidine-derived side chain.
  • Substituents : Thiophene-2-carboximidamide group at position 4.
  • Chirality : (S)-configuration confirmed via chiral chromatography and optical rotation ([α]²⁵₅₈₉ = −18.0°) .
    Comparison :
  • The pyrrolidine side chain may enhance solubility compared to the ethyl group in the target compound.

Compound B :

Name: 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Key Features:

  • Core: 1,4-Dihydroquinoline with multiple substitutions.
  • Substituents : Acetamido, sulfonamido, and halogenated (Cl, F) groups .
    Comparison :
  • The presence of both chloro and fluoro substituents may enhance metabolic stability compared to the single 3-chlorophenyl group in the target compound.

Compound C :

Name: 1-(3-Fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide Key Features:

  • Core: Tetrahydroquinolinone with a propyl substituent.
  • Substituents : 3-Fluoro-4-methylphenyl group and methanesulfonamide .
    Comparison :
  • The propyl substituent at position 1 may increase lipophilicity relative to the ethyl group in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound C
Molecular Weight ~378.8 g/mol (estimated) 369.2 g/mol (free base) ~392.9 g/mol (estimated)
Substituent (Position) 3-Chlorophenyl (position 1) Thiophene-2-carboximidamide (6) 3-Fluoro-4-methylphenyl (1)
Chirality Not reported (S)-configured Not reported
Solubility Moderate (predicted) Enhanced via dihydrochloride salt Low (predicted)

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